molecular formula C17H18F3NO2S B11702467 4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B11702467
M. Wt: 357.4 g/mol
InChI Key: YGUAAIYZYQDTNU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C18H18F3NO2S This compound is known for its unique structural features, which include a tert-butyl group, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate
  • 4-(Trifluoromethyl)benzylamine
  • N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide)

Uniqueness

4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the combination of its tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H18F3NO2S

Molecular Weight

357.4 g/mol

IUPAC Name

4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H18F3NO2S/c1-16(2,3)12-7-9-15(10-8-12)24(22,23)21-14-6-4-5-13(11-14)17(18,19)20/h4-11,21H,1-3H3

InChI Key

YGUAAIYZYQDTNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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